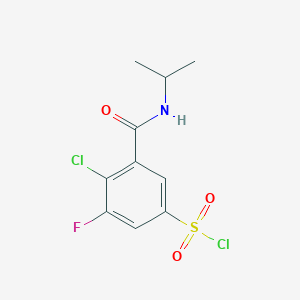
4-Chloro-3-fluoro-5-(isopropylcarbamoyl)benzenesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-fluoro-5-(isopropylcarbamoyl)benzenesulfonyl chloride is a complex organic compound characterized by the presence of chloro, fluoro, isopropylcarbamoyl, and benzenesulfonyl chloride functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-fluoro-5-(isopropylcarbamoyl)benzenesulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination and fluorination of a suitable benzene derivative, followed by the introduction of the isopropylcarbamoyl group and the sulfonyl chloride functionality. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-3-fluoro-5-(isopropylcarbamoyl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Hydrolysis: The sulfonyl chloride group is susceptible to hydrolysis, forming sulfonic acids.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing and reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction pathway and product distribution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while hydrolysis typically produces sulfonic acids.
Aplicaciones Científicas De Investigación
4-Chloro-3-fluoro-5-(isopropylcarbamoyl)benzenesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique functional groups make it a valuable tool for studying biochemical pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 4-Chloro-3-fluoro-5-(isopropylcarbamoyl)benzenesulfonyl chloride exerts its effects involves interactions with specific molecular targets. The chloro and fluoro groups can participate in halogen bonding, while the isopropylcarbamoyl and sulfonyl chloride groups can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-3-fluoro-5-(isopropylcarbamoyl)phenylboronic acid
- 4-Chloro-3-fluoro-5-(isopropylcarbamoyl)phenylamine
Uniqueness
Compared to similar compounds, 4-Chloro-3-fluoro-5-(isopropylcarbamoyl)benzenesulfonyl chloride stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and fluoro groups, along with the isopropylcarbamoyl and sulfonyl chloride functionalities, allows for a wide range of chemical modifications and applications.
Propiedades
Fórmula molecular |
C10H10Cl2FNO3S |
|---|---|
Peso molecular |
314.16 g/mol |
Nombre IUPAC |
4-chloro-3-fluoro-5-(propan-2-ylcarbamoyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C10H10Cl2FNO3S/c1-5(2)14-10(15)7-3-6(18(12,16)17)4-8(13)9(7)11/h3-5H,1-2H3,(H,14,15) |
Clave InChI |
UIQAWZMNACPOSL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(=O)C1=C(C(=CC(=C1)S(=O)(=O)Cl)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


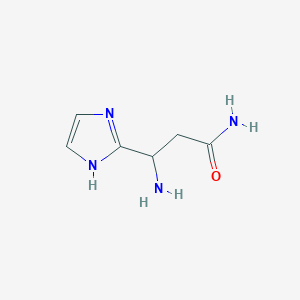
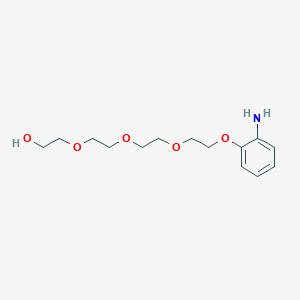
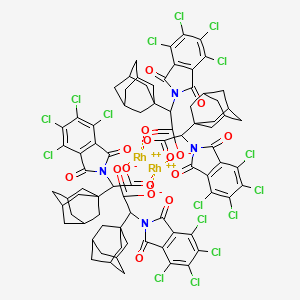

![4-[2-(4-Hydroxy-3,5-dimethylphenyl)butan-2-yl]-2,6-dimethylphenol;1-iodo-2,3,4,5-tetramethylbenzene](/img/structure/B12817141.png)
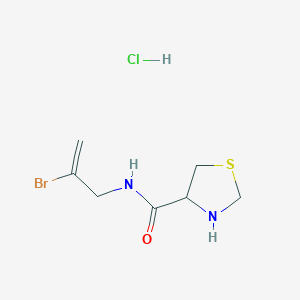



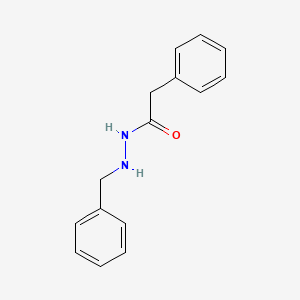
![1,3-Difluorodibenzo[b,d]furan](/img/structure/B12817177.png)
![1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12817183.png)
![Benzyl (((1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl)methyl)carbamate](/img/structure/B12817186.png)

